

Investigating the Sulfonylurea Scaffold in "Anticancer Agent 36": A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 36

Cat. No.: B12427140

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This technical guide provides an in-depth examination of the sulfonylurea scaffold within the context of "**Anticancer agent 36**," a compound identified as a potent anticancer and antimicrobial agent. This document outlines the known biological activities, mechanism of action, and provides detailed experimental protocols relevant to its evaluation.

Core Compound Data

"**Anticancer agent 36**," also referred to as compound 11, is a sulfonylurea derivative that has demonstrated significant inhibitory effects against various cancer cell lines.[\[1\]](#)

In Vitro Anticancer Activity

The antiproliferative activity of "**Anticancer agent 36**" has been quantified against human lung carcinoma (A549) and prostate cancer (PC3) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line	Cancer Type	IC50 (µg/mL)
A549	Lung Carcinoma	19.7 [1]
PC3	Prostate Cancer	11.9 [1]

Antimicrobial Activity

In addition to its anticancer properties, "**Anticancer agent 36**" has shown antimicrobial activity.

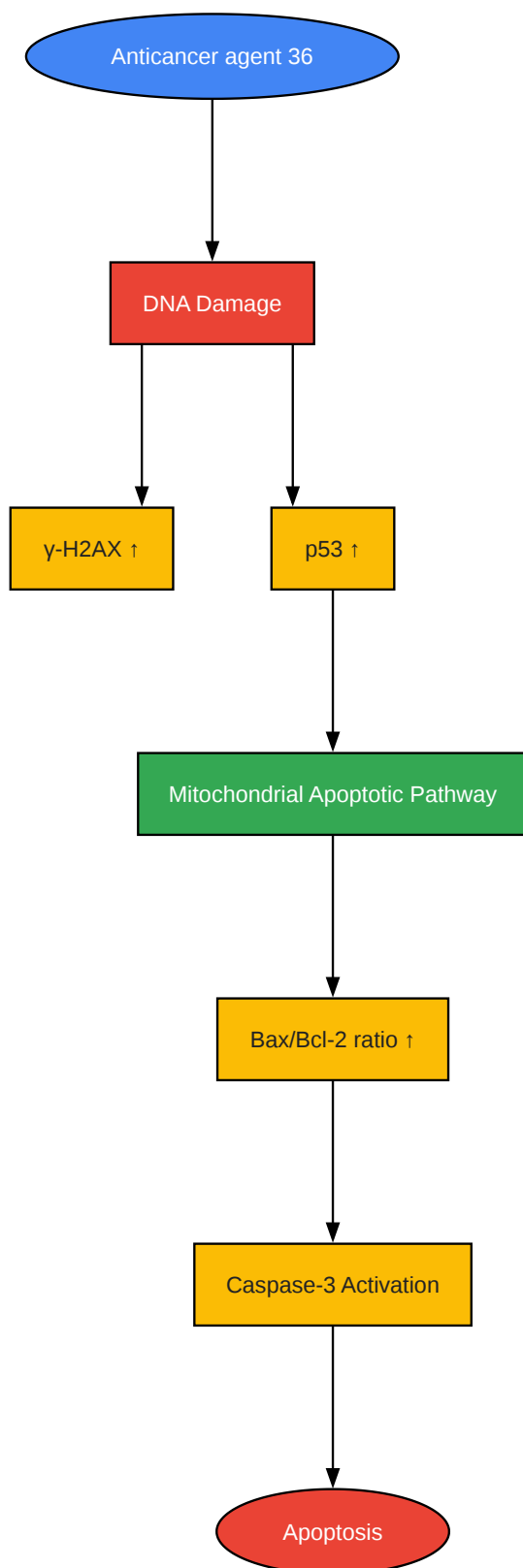
Microorganism	Type	Minimum Inhibitory Concentration (MIC) (mg/L)
B. mycoides	Bacteria	0.039 - 0.156[1]
E. coli	Bacteria	0.039 - 0.156[1]
C. albicans	Fungus	0.039 - 0.156[1]

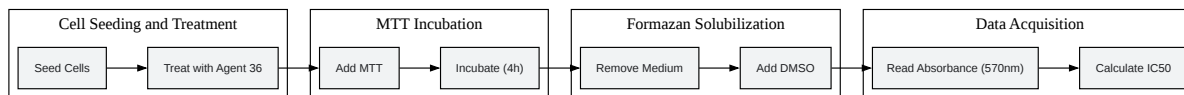
Mechanism of Action

"**Anticancer agent 36**" exerts its anticancer effects through a multi-faceted mechanism that involves the induction of DNA damage and the activation of apoptotic pathways, alongside the modulation of the host immune response.[2][3]

DNA Damage and Apoptosis Induction

The compound induces significant DNA damage, leading to the high expression of phosphorylated histone H2AX (γ -H2AX) and the tumor suppressor protein p53.[2][3] This DNA damage response subsequently triggers the mitochondrial apoptotic pathway, characterized by the regulation of the Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspase-3.[2][3]





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